REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([O:9][C:10](=[O:11])[C:5]=12)=[O:8])([O-:3])=[O:2].[NH3:15]>>[N+:1]([C:4]1[C:5]([C:10]([NH2:15])=[O:11])=[C:6]([C:7]([OH:9])=[O:8])[CH:12]=[CH:13][CH:14]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
N
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
after which a precipitate crystallized out and
|
Type
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FILTRATION
|
Details
|
was filtered off with suction
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Type
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DISSOLUTION
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Details
|
This precipitate was dissolved in 125 ml of water
|
Type
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TEMPERATURE
|
Details
|
by gently heating
|
Type
|
ADDITION
|
Details
|
25.6 ml of 32% strength hydrochloric acid were rapidly added
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
the crystals which separated out
|
Type
|
FILTRATION
|
Details
|
were filtered off with suction
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC(=C1C(=O)N)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |